6-巯基吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

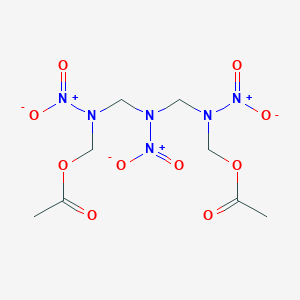

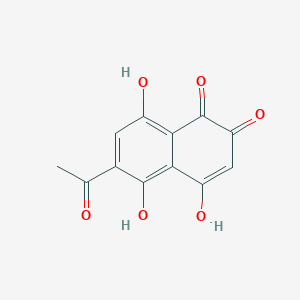

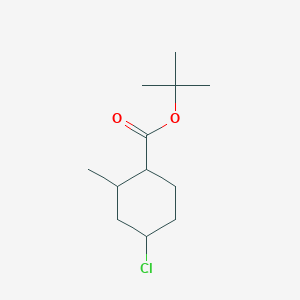

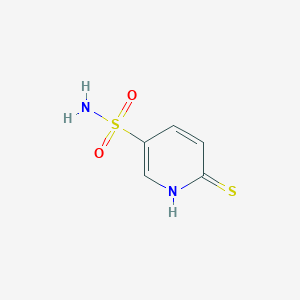

6-Sulfanylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H6N2O2S2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Sulfanylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Sulfanylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学治疗应用

衍生物的化学治疗评估对磺胺类衍生物(包括 6-巯基吡啶-3-磺酰胺)的早期化学治疗研究主要集中于修饰磺胺类核以增强治疗效果并降低毒性。这些修饰涉及在胺基或酰胺基中取代、取代酰胺基或降解砜基。这些衍生物的治疗意义,包括它们的抗菌作用,对于推进化学治疗至关重要 (Cooper、Gross 和 Lewis,1939).

磺酰胺抑制剂在药物发现中的应用

磺酰胺抑制剂专利审查

磺酰胺类化合物(包括 6-巯基吡啶-3-磺酰胺)已被认为在合成抑菌抗生素的开发中至关重要。它们的应用已从治疗细菌感染扩展到涵盖用于癌症、青光眼、炎症和头皮屑等疾病的药物。专利审查突出了磺酰胺在医疗治疗中的重要性,强调了它们在一个多世纪以来在药物开发中的持久重要性 (Gulcin 和 Taslimi,2018).

作用机制

Target of Action

6-Sulfanylpyridine-3-sulfonamide belongs to the class of sulfonamides . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . Specifically, they inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid .

Mode of Action

The mode of action of 6-Sulfanylpyridine-3-sulfonamide, like other sulfonamides, is through competitive inhibition . The compound mimics the natural substrate of the target enzyme, p-aminobenzoic acid (PABA), and competes for the active site of the enzyme . By binding to the active site, it prevents the enzyme from catalyzing the conversion of PABA to dihydropteroic acid, thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 6-Sulfanylpyridine-3-sulfonamide is the folic acid synthesis pathway . By inhibiting the production of dihydropteroic acid, it disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The primary result of the action of 6-Sulfanylpyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, it prevents the production of essential components of the bacterial cell, leading to the cessation of growth and eventual death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Sulfanylpyridine-3-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the activity of the compound . Additionally, the compound’s high resistance to biodegradation may lead to long residence times in both water and soil matrices, potentially affecting its environmental impact

未来方向

The future of synthetic chemistry, including the synthesis of compounds like “6-Sulfanylpyridine-3-sulfonamide”, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes refining the role of various synthetic processes, improving synthetic efficiencies, and making synthetic processes more environmentally friendly .

属性

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJFFYNRNGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585458 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-20-1 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。